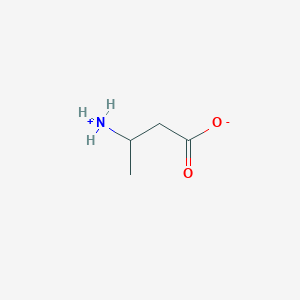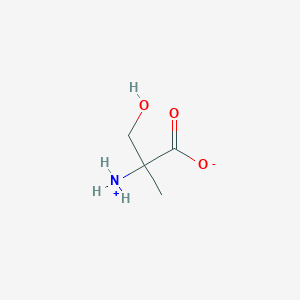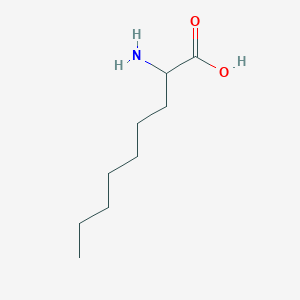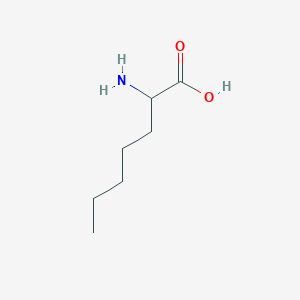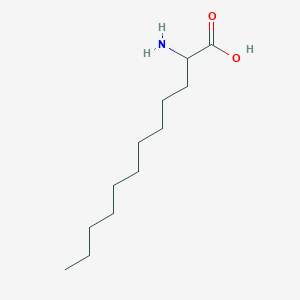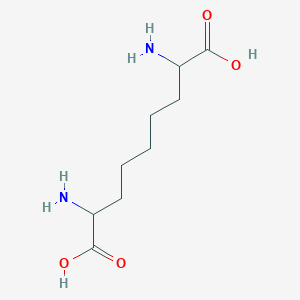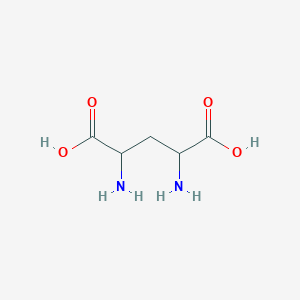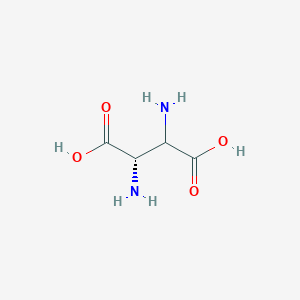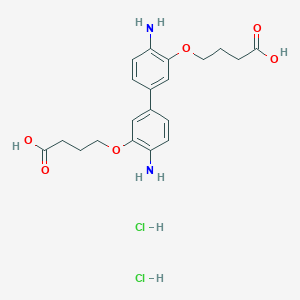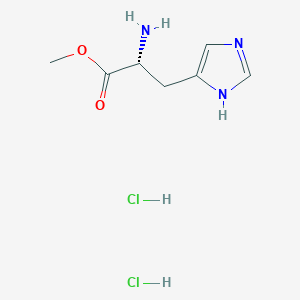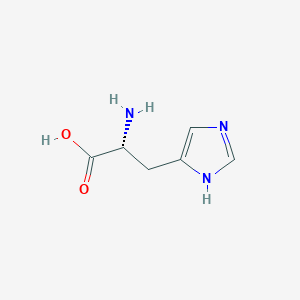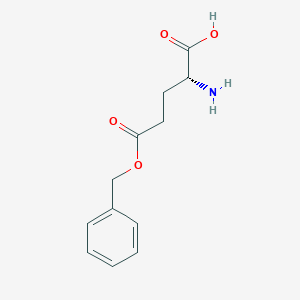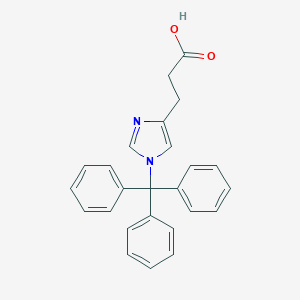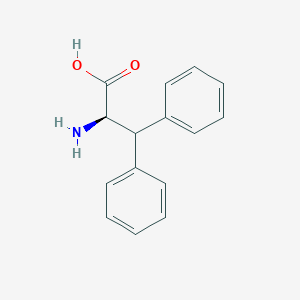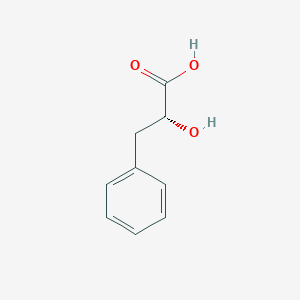
(2R)-2-hydroxy-3-phenylpropanoic acid
概要
説明
INTRODUCTION (2R)-2-hydroxy-3-phenylpropanoic acid, also known as (2R)-2-hydroxy-3-phenylpropionic acid or (2R)-2-hydroxy-3-phenylpropionate, is a naturally occurring organic compound belonging to the class of carboxylic acids. It is an essential component of the body’s metabolic processes and plays an important role in the synthesis of proteins, carbohydrates, and lipids. It is found in the human body, in many plant species, and in some animals. It is also a key component of the human diet, being present in many fruits and vegetables. SYNTHESIS METHOD The synthesis of (2R)-2-hydroxy-3-phenylpropanoic acid can be achieved through several methods, including chemical and enzymatic synthesis. Chemical synthesis involves the use of a base, such as sodium hydroxide, to react with a carboxylic acid, such as phenylacetic acid, to produce the desired product. Enzymatic synthesis involves the use of enzymes, such as phenylalanine ammonia-lyase, to catalyze the reaction between phenylalanine and the carboxylic acid. SCIENTIFIC RESEARCH APPLICATIONS (2R)-2-hydroxy-3-phenylpropanoic acid has a wide range of applications in scientific research, both in vivo and in vitro. In Vivo In vivo, (2R)-2-hydroxy-3-phenylpropanoic acid has been used in studies of metabolic processes, such as the regulation of glycolysis and the synthesis of fatty acids. It has also been used to study the role of this compound in the regulation of cholesterol levels in the body. Additionally, it has been used to study the role of this compound in the regulation of the immune system. In Vitro In vitro, (2R)-2-hydroxy-3-phenylpropanoic acid has been used in studies of enzyme kinetics, such as the study of the kinetics of the enzyme phenylalanine ammonia-lyase. It has also been used to study the role of this compound in the regulation of gene expression. Additionally, it has been used to study the role of this compound in the regulation of cell growth and differentiation. MECHANISM OF ACTION The mechanism of action of (2R)-2-hydroxy-3-phenylpropanoic acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme phenylalanine ammonia-lyase, which is involved in the synthesis of aromatic amino acids. Additionally, it is thought to inhibit the activity of other enzymes involved in the metabolism of proteins and carbohydrates. BIOLOGICAL ACTIVITY (2R)-2-hydroxy-3-phenylpropanoic acid has been shown to possess biological activity in both in vitro and in vivo studies. In vitro studies have demonstrated that this compound has anti-inflammatory, antioxidant, and anti-microbial properties. Additionally, it has been shown to have anti-cancer activity in some in vivo studies. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS (2R)-2-hydroxy-3-phenylpropanoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. Additionally, it has been shown to affect the expression of genes involved in cell growth and differentiation. PHARMACODYNAMICS The pharmacodynamics of (2R)-2-hydroxy-3-phenylpropanoic acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme phenylalanine ammonia-lyase, which is involved in the synthesis of aromatic amino acids. Additionally, it is thought to inhibit the activity of other enzymes involved in the metabolism of proteins and carbohydrates. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS The use of (2R)-2-hydroxy-3-phenylpropanoic acid in laboratory experiments offers several advantages. It is a relatively inexpensive and readily available compound, making it ideal for use in research. Additionally, it is non-toxic and does not have any significant side effects. However, it is important to note that this compound is not approved for use in humans, and its effects on humans are not yet fully understood. FUTURE DIRECTIONS In order to further explore the potential applications of (2R)-2-hydroxy-3-phenylpropanoic acid, future research should focus on the following areas: 1.Investigating the effects of this compound on other metabolic pathways and its potential as a therapeutic agent. 2.Exploring the potential of this compound to modulate gene expression and cell growth. 3.Examining the ability of this compound to interact with other compounds and proteins in the body. 4.Investigating the effects of this compound on the immune system. 5.Studying the potential of this compound to modulate cholesterol levels. 6.Exploring the potential of this compound to act as a neuroprotective agent. 7.Investigating the effects of this compound on the formation of new blood vessels. 8.Examining the potential of this compound to act as an antioxidant. 9.Exploring the potential of this compound to act as an anti-cancer agent. 10.Studying the effects of this compound on the development of new drugs.
科学的研究の応用
1. Optical Resolution and Synthesis
(2R)-2-hydroxy-3-phenylpropanoic acid has been a subject of research in optical resolution and synthesis. One study focused on the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid through optical resolution, which involved examining the racemic structures of certain ammonium salts for preferential crystallization, achieving optical purities of 90-97% (Shiraiwa et al., 2003). Another study reported on a chemo-enzymatic route for the preparation of chiral (S)-3-hydroxy-3-phenylpropanoic acid, a potential progenitor of antidepressant drugs, using Porcine pancreas lipase as a biocatalyst (Zhao et al., 2014).
2. Biosynthesis Studies
In biosynthesis research, (2R)-2-hydroxy-3-phenylpropanoic acid was studied as an intermediate in the biosynthesis of benzoic and salicylic acids. This study used stable-isotope-labelled compounds to demonstrate that this acid is a metabolite of phenylalanine, which is the primary metabolic precursor of benzoic and salicylic acids (Jarvis et al., 2000).
3. Asymmetric Synthesis
The compound has also been used in studies focusing on asymmetric synthesis. One such study described the synthesis of enantiomerically pure versions of this compound and its variants, using a stereodivergent synthetic route starting from specific chiral aldehydes (Avenoza et al., 2000).
4. Enzymatic Resolution Studies
Another area of research involved the enzymatic resolution of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound bath and various enzymes. This study found that ultrasound application can decrease the reaction time of enzymatic hydrolysis without significantly changing the yield or enantiomeric excess (Ribeiro et al., 2001).
特性
IUPAC Name |
(2R)-2-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXXWSYKYCBWHO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904708 | |
| Record name | (R)-3-Phenyllactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-3-Phenyllactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000748 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(2R)-2-hydroxy-3-phenylpropanoic acid | |
CAS RN |
7326-19-4, 20312-36-1 | |
| Record name | (+)-3-Phenyllactic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7326-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyllactic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007326194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-3-Phenyllactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-phenyllactic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYLLACTIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68L11J0XBS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-3-Phenyllactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000748 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
121 - 125 °C | |
| Record name | L-3-Phenyllactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000748 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


